
3α-Hydroxy Pravastatin Lactone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3α-Hydroxy Pravastatin Lactone-d3 is a deuterium-labeled analogue of 3α-Hydroxy Pravastatin Lactone. It is a metabolite of Pravastatin, which is a competitive inhibitor of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Pravastatin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3α-Hydroxy Pravastatin Lactone-d3 involves the incorporation of deuterium atoms into the 3α-Hydroxy Pravastatin Lactone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3α-Hydroxy Pravastatin Lactone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3α-Hydroxy Pravastatin Lactone-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of deuterium-labeled compounds.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of Pravastatin.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pravastatin.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of 3α-Hydroxy Pravastatin Lactone-d3 is similar to that of Pravastatin. It inhibits the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
3α-Hydroxy Pravastatin Lactone: The non-deuterated analogue of 3α-Hydroxy Pravastatin Lactone-d3.
Pravastatin: The parent compound from which this compound is derived.
Other Statins: Compounds such as Atorvastatin, Simvastatin, and Rosuvastatin, which also inhibit HMG-CoA reductase
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research. Deuterium-labeled compounds are often used in mass spectrometry and other analytical techniques to study metabolic pathways and drug interactions. The incorporation of deuterium can also enhance the stability and reduce the metabolic rate of the compound, making it a valuable tool in pharmacokinetic studies .
Eigenschaften
CAS-Nummer |
1329809-35-9 |
|---|---|
Molekularformel |
C23H34O6 |
Molekulargewicht |
409.537 |
IUPAC-Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3 |
InChI-Schlüssel |
JCXABYACWXHFQQ-RWLBLVLGSA-N |
SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Synonyme |
3α-iso-Pravastatin-d3; (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,_x000B_8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; SQ 31906 Lactone-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


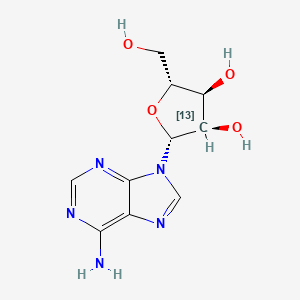
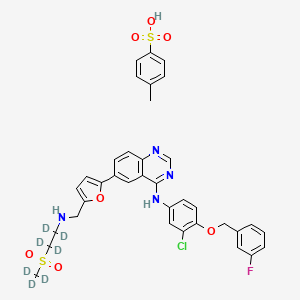
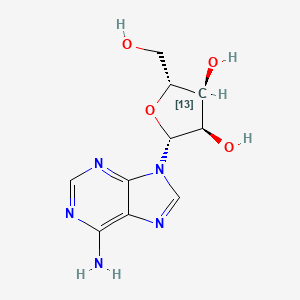
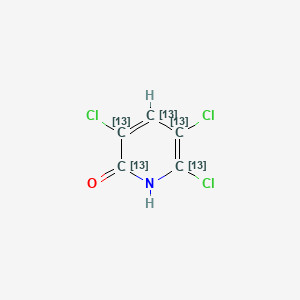
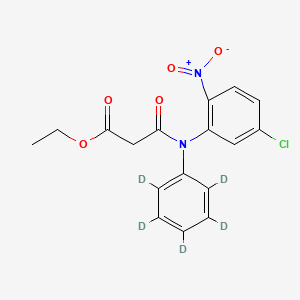
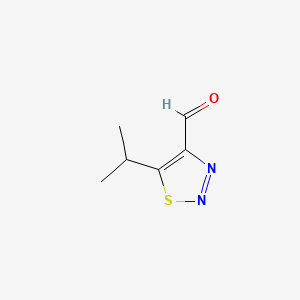
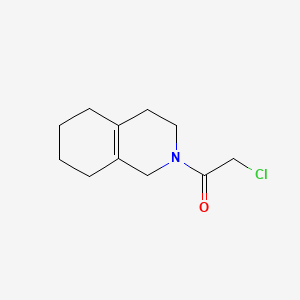
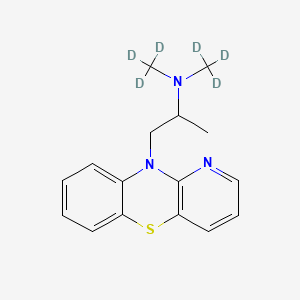
![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
